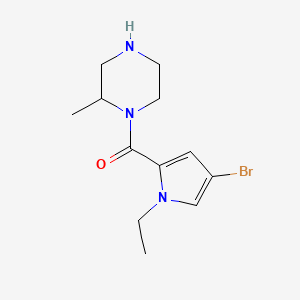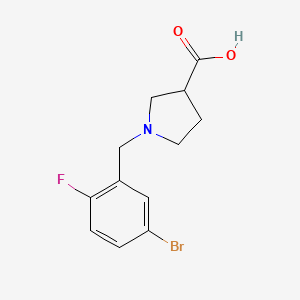
1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 5-bromo-2-fluorobenzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Bromination and Fluorination: The starting material, benzylpyrrolidine, undergoes bromination and fluorination to introduce the bromo and fluoro substituents on the benzyl ring.
Carboxylation: The intermediate product is then subjected to carboxylation to introduce the carboxylic acid group at the 3-position of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, fluorination, and carboxylation reactions under controlled conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the benzyl group.
Carboxylation and Decarboxylation: The carboxylic acid group can be involved in carboxylation and decarboxylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.
Scientific Research Applications
1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents, along with the carboxylic acid group, play a crucial role in binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-fluorobenzyl)pyrrolidine: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
1-(5-Bromo-2-fluorobenzoyl)pyrrolidine: Contains a benzoyl group instead of a benzyl group, leading to different chemical and biological properties.
1-(5-Bromo-2-fluorophenyl)pyrrolidine: Lacks the benzyl group, which may influence its overall structure and function.
Uniqueness
1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the bromo and fluoro substituents on the benzyl group and the carboxylic acid group on the pyrrolidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13BrFNO2 |
|---|---|
Molecular Weight |
302.14 g/mol |
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13BrFNO2/c13-10-1-2-11(14)9(5-10)7-15-4-3-8(6-15)12(16)17/h1-2,5,8H,3-4,6-7H2,(H,16,17) |
InChI Key |
WKIBBKWASAAEBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


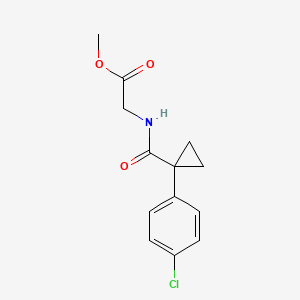
![4,4,5,5-Tetramethyl-2-(4-methylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14913216.png)

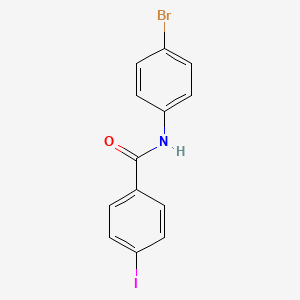
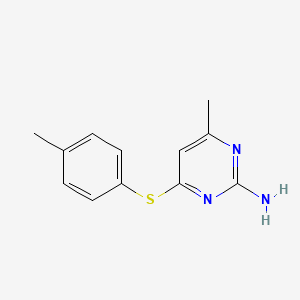
![6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B14913253.png)
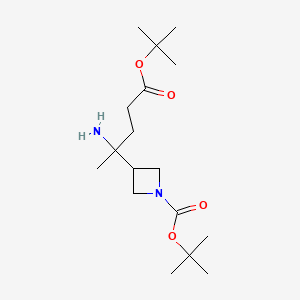
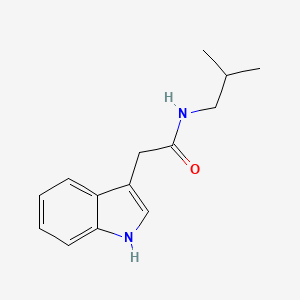
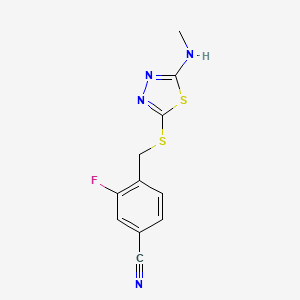
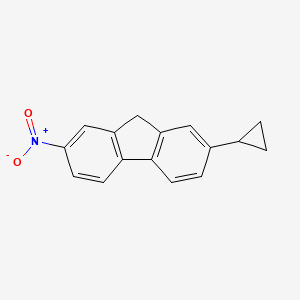
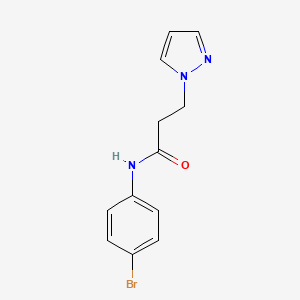
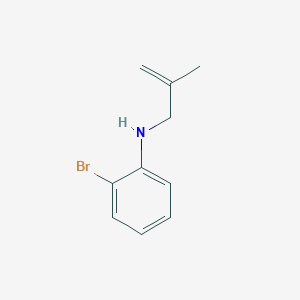
![(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14913283.png)
